

# 2-Nitronaphthalene (CAS 581-89-5): A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Nitronaphthalene

Cat. No.: B181648

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## Abstract

This technical guide provides an in-depth overview of **2-nitronaphthalene** (CAS 581-89-5), a nitro-polycyclic aromatic hydrocarbon. The document covers its chemical and physical properties, synthesis methodologies, metabolic pathways, and toxicological profile. Special emphasis is placed on presenting quantitative data in accessible tabular formats, detailing experimental protocols for key assays, and visualizing complex biological pathways and experimental workflows using Graphviz diagrams. This guide is intended to be a valuable resource for professionals in research, drug development, and toxicology who are working with or studying **2-nitronaphthalene** and related compounds.

## Chemical and Physical Properties

**2-Nitronaphthalene** is a yellow crystalline solid.<sup>[1][2]</sup> It is characterized by a naphthalene backbone with a nitro group substituted at the second position.<sup>[3]</sup> This compound is sparingly soluble in water but shows good solubility in organic solvents like ethanol and ether.<sup>[1][2]</sup>

Table 1: Physicochemical Properties of **2-Nitronaphthalene**

Property	Value	Reference(s)
CAS Number	581-89-5	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>7</sub> NO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	173.17 g/mol	<a href="#">[3]</a>
Appearance	Yellow crystalline solid	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	79 °C	<a href="#">[3]</a>
Boiling Point	315 °C	<a href="#">[4]</a>
Solubility	Insoluble in water; soluble in ethanol and ether	<a href="#">[1]</a> <a href="#">[2]</a>
Vapor Density	5.89 (air = 1)	<a href="#">[5]</a>
Flash Point	160 °C	<a href="#">[4]</a>

## Synthesis of 2-Nitronaphthalene

The synthesis of **2-nitronaphthalene** can be achieved through several routes, with the direct nitration of naphthalene being a common method. However, this method primarily yields the 1-nitro isomer, with **2-nitronaphthalene** as a minor product.[\[6\]](#)[\[7\]](#) More efficient syntheses often involve alternative strategies to control the regioselectivity.

### Experimental Protocol: Synthesis via Direct Nitration

This protocol describes a general method for the nitration of naphthalene, which produces a mixture of 1-nitronaphthalene and **2-nitronaphthalene**.

#### Materials:

- Naphthalene
- Concentrated Nitric Acid (70%)
- Concentrated Sulfuric Acid (98%)

- Dichloromethane (or other suitable organic solvent)
- Sodium Bicarbonate solution (5%)
- Anhydrous Magnesium Sulfate
- Silica Gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

**Procedure:**

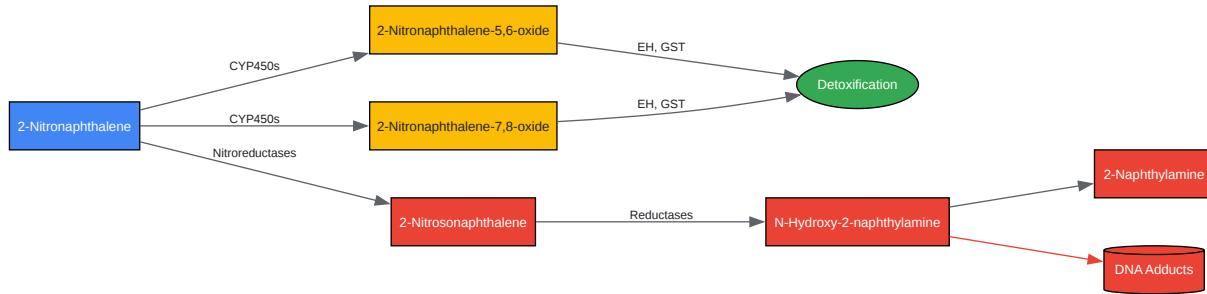
- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve naphthalene in the chosen organic solvent.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the naphthalene solution while maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
- Carefully pour the reaction mixture over crushed ice and separate the organic layer.
- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the 1-nitronaphthalene and **2-nitronaphthalene** isomers.
- Characterize the purified **2-nitronaphthalene** using appropriate analytical techniques (e.g., NMR, GC-MS).

## Metabolism and Signaling Pathways

The biological effects of **2-nitronaphthalene** are intrinsically linked to its metabolic activation, primarily mediated by cytochrome P450 (CYP) enzymes.[8] This metabolic process can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules, including DNA.[8] In response to the oxidative stress induced by these metabolites, cells can activate protective signaling pathways such as the Keap1-Nrf2 pathway.[3]

## Metabolic Pathway of 2-Nitronaphthalene

The metabolism of **2-nitronaphthalene** is a multi-step process involving several enzymes. The initial oxidation is carried out by various CYP450 isoforms, including CYP1A1, CYP1A2, CYP2B1, CYP2E1, CYP2F1, and CYP3A4, leading to the formation of epoxide intermediates.[8] These epoxides can be detoxified by epoxide hydrolase or glutathione S-transferases.[8] A key activation step is the reduction of the nitro group, which can lead to the formation of 2-nitrosonaphthalene and subsequently N-hydroxy-2-naphthylamine, a reactive metabolite that can bind to DNA.[8] This can ultimately lead to the formation of 2-naphthylamine, a known human bladder carcinogen.[7][8]

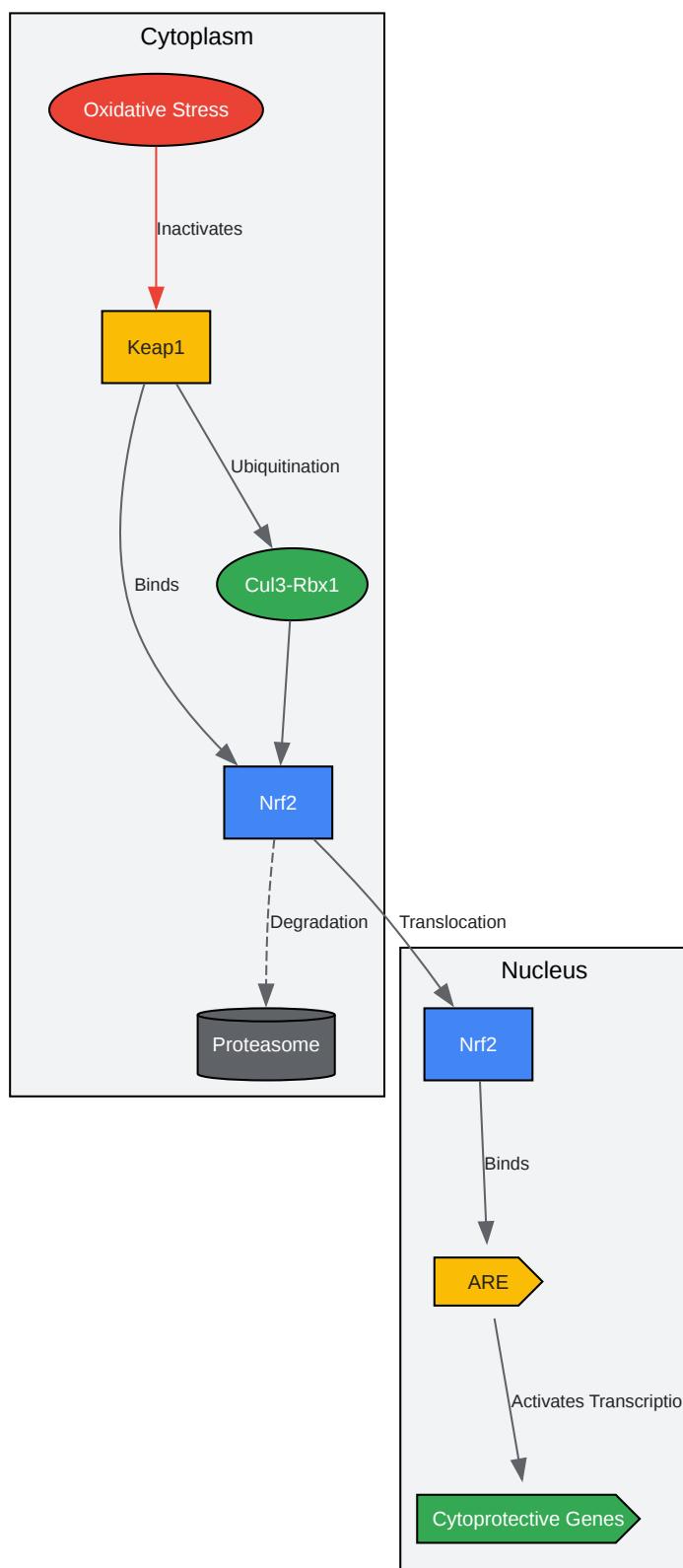


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Metabolic activation of **2-Nitronaphthalene**.

## Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.<sup>[9]</sup> Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.<sup>[9]</sup> Upon exposure to stressors, such as the reactive metabolites of **2-nitronaphthalene**, cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.<sup>[9]</sup> This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including those involved in glutathione synthesis and antioxidant enzymes.<sup>[10]</sup>



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The Keap1-Nrf2 antioxidant response pathway.

# Toxicological Profile

The toxicity of **2-nitronaphthalene** has been a subject of study, with a primary focus on its genotoxicity and potential carcinogenicity.

## Acute Toxicity

Quantitative data on the acute toxicity of **2-nitronaphthalene** is limited. The available data for oral and dermal routes are summarized below. For comparison, data for the related compounds 1-nitronaphthalene and naphthalene are also provided.

Table 2: Acute Toxicity of **2-Nitronaphthalene** and Related Compounds

Compound	Test	Species	Route	LD50 / LC50	Reference(s)
2-Nitronaphthalene	LD50	Rat	Oral	4400 mg/kg	[8][11]
	LD50	Rabbit	Oral	2650 mg/kg	[11]
	LC50	Rat	Inhalation	Not Available	
1-Nitronaphthalene	LD50	Rat	Oral	120 - 350 mg/kg	[6][7]
	LD50	Mouse	Intraperitoneal	86 mg/kg	[7]
	LC50	Rat	Inhalation	> 0.04 mg/L (4 h)	[12]
Naphthalene	LD50	Rat	Oral	490 mg/kg	[13]
	LD50	Rabbit	Dermal	> 2000 mg/kg	
	LC50	Rat	Inhalation	> 0.4 mg/L (4 h)	[13]

## Genotoxicity

**2-Nitronaphthalene** has been shown to be mutagenic in the Ames test, a bacterial reverse mutation assay, particularly in the presence of metabolic activation (S9 fraction).<sup>[5]</sup> This suggests that its metabolites are responsible for its mutagenic activity.

This protocol provides a generalized procedure for assessing the mutagenicity of a chemical using the Ames test.

### Materials:

- *Salmonella typhimurium* tester strains (e.g., TA98, TA100, TA1535, TA1537)
- Top agar (containing a trace amount of histidine and biotin)
- Minimal glucose agar plates
- Test compound (**2-nitronaphthalene**) dissolved in a suitable solvent (e.g., DMSO)
- Positive controls (e.g., sodium azide, 2-nitrofluorene)
- Negative/vehicle control
- S9 fraction (from induced rat liver) and cofactor solution (for metabolic activation)

### Procedure:

- Prepare overnight cultures of the *Salmonella typhimurium* tester strains.
- To a test tube containing 2 ml of molten top agar at 45 °C, add:
  - 0.1 ml of the bacterial culture
  - 0.1 ml of the test compound solution at various concentrations
  - 0.5 ml of S9 mix (for assays with metabolic activation) or phosphate buffer (for assays without metabolic activation).
- Vortex the tube gently and pour the contents onto a minimal glucose agar plate.

- Tilt the plate to ensure even distribution of the top agar.
- Allow the agar to solidify.
- Incubate the plates at 37 °C for 48-72 hours.
- Count the number of revertant colonies on each plate.
- A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

## Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified **2-nitronaphthalene** in Group 3, "not classifiable as to its carcinogenicity to humans," based on inadequate evidence in humans and limited evidence in experimental animals.<sup>[8]</sup> One study reported the induction of bladder papillomas in a single rhesus monkey administered **2-nitronaphthalene**.<sup>[8]</sup> However, the full experimental details of this study are not readily available in the public domain.

## In Vitro Cytotoxicity

Specific IC50 values for the in vitro cytotoxicity of **2-nitronaphthalene** are not widely reported in publicly available literature. The cytotoxicity of nitronaphthalene derivatives is often linked to their metabolic activation.<sup>[3]</sup>

Table 3: In Vitro Cytotoxicity of Naphthalene Derivatives (for reference)

Compound	Cell Line	Assay	IC50 (µM)	Reference(s)
2-Nitronaphthalene	-	-	Not Available	
Various Derivatives	Nitronaphthalene	K-562	12.5 - 29.9	
Photodynamic Therapy Agent (DCMo-I)	HeLa	MTT	3.74 (2h irradiation)	[2]

## Analytical Methods

The detection and quantification of **2-nitronaphthalene** in various matrices are typically performed using chromatographic techniques coupled with sensitive detectors.

Table 4: Analytical Methods for the Determination of **2-Nitronaphthalene**

Technique	Detector	Application	Reference(s)
Gas Chromatography (GC)	Mass Spectrometry (MS)	Environmental samples	[4]
Electron Capture Detector (ECD)	Biological samples	[8]	
High-Performance Liquid Chromatography (HPLC)	UV Detector	Water samples	[8]

## Safety and Handling

**2-Nitronaphthalene** is considered a hazardous substance and should be handled with appropriate safety precautions.

- Hazard Statements: May cause cancer. Toxic to aquatic life with long-lasting effects.[3]
- Precautionary Statements: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves/protective clothing/eye protection/face protection. Avoid release to the environment.[13]
- First Aid:
  - Eyes: Immediately flush with plenty of water for at least 15 minutes.
  - Skin: Wash with soap and water.
  - Ingestion: Seek immediate medical attention.

- Inhalation: Move to fresh air.

## Conclusion

**2-Nitronaphthalene** is a compound of significant interest in toxicology and environmental science due to its formation as a byproduct of combustion and its potential for metabolic activation to genotoxic species. While its acute toxicity appears to be lower than its 1-nitro isomer, its mutagenic properties and the structural similarity of its metabolites to known carcinogens warrant careful handling and further investigation. This guide provides a foundational understanding of the key technical aspects of **2-nitronaphthalene**, highlighting the available data and noting areas where further research is needed, particularly in the realm of quantitative toxicity.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
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